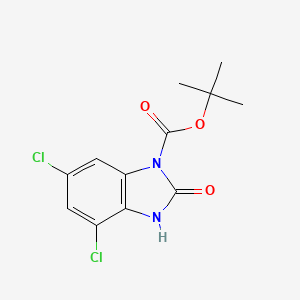![molecular formula C19H15ClN2O3 B13575437 ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorophenyl group, and a cyanopropenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile to form a 2-cyanoprop-2-enamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[3-(2-bromophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-fluorophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-methylphenyl)-2-cyanoprop-2-enamido]benzoate
Uniqueness
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H15ClN2O3 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
ethyl 4-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)13-7-9-16(10-8-13)22-18(23)15(12-21)11-14-5-3-4-6-17(14)20/h3-11H,2H2,1H3,(H,22,23)/b15-11+ |
Clave InChI |
LICWETCLRVZZEO-RVDMUPIBSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
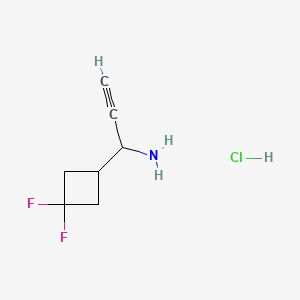
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)
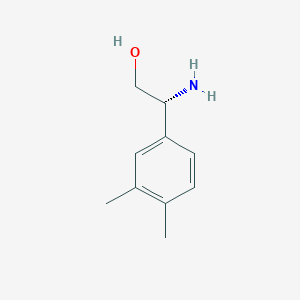


![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
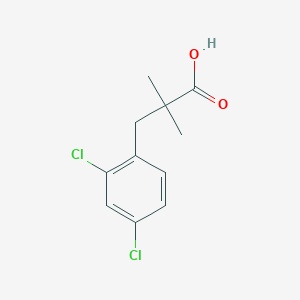
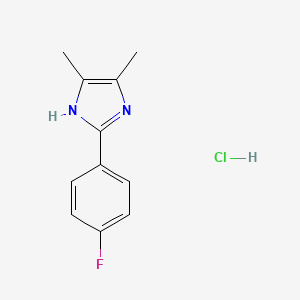
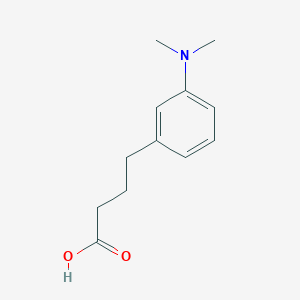
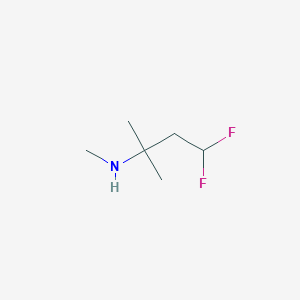
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
